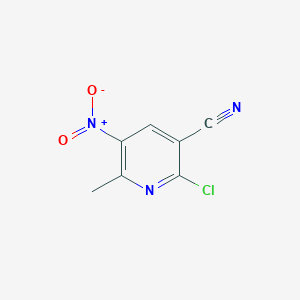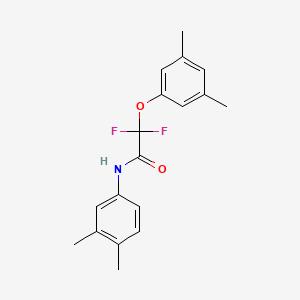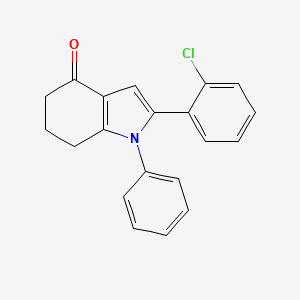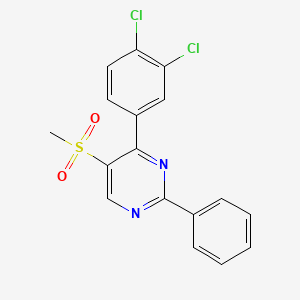
2-Chloro-6-methyl-5-nitronicotinonitrile
概要
説明
2-Chloro-6-methyl-5-nitronicotinonitrile is an organic compound with the molecular formula C7H4ClN3O2. It is a crystalline solid that is typically colorless to light yellow. This compound is known for its applications in various fields, including organic synthesis and materials science .
科学的研究の応用
2-Chloro-6-methyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Safety and Hazards
The compound is classified as a warning under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile typically involves the reaction of 5-nitronicotinonitrile with a chlorinating agent. One common method involves the use of copper(I) chloride as a catalyst under basic conditions. The reaction proceeds via a transition metal α-substituent reaction, where the nitro group is substituted by a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-6-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-6-methyl-5-aminonicotinonitrile.
Oxidation: Formation of 2-chloro-6-carboxy-5-nitronicotinonitrile.
作用機序
The mechanism of action of 2-Chloro-6-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Chloro-5-nitronicotinonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Chloro-5-nitronicotinonitrile: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-5-nitronicotinonitrile: Similar structure but lacks the chlorine atom at the 6-position.
Uniqueness
2-Chloro-6-methyl-5-nitronicotinonitrile is unique due to the presence of both the chlorine and methyl groups, which can influence its reactivity and properties.
特性
IUPAC Name |
2-chloro-6-methyl-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c1-4-6(11(12)13)2-5(3-9)7(8)10-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWFEILQHGLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)
![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)

amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)

![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)

![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)
![2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3034922.png)
![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)
![2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3034925.png)
![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)
![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)
